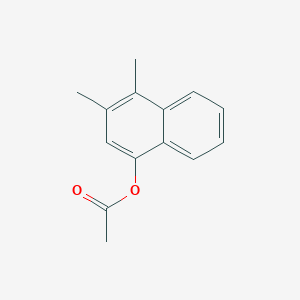

3,4-Dimethylnaphthyl acetate

Übersicht

Beschreibung

3,4-Dimethylnaphthyl acetate is an organic compound with the molecular formula C14H14O2. It is a derivative of naphthalene, where two methyl groups are attached to the 3rd and 4th positions of the naphthalene ring, and an acetate group is attached to the 1st position. This compound is known for its aromatic properties and is used in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylnaphthyl acetate typically involves the acetylation of 3,4-dimethylnaphthalene. One common method is the Friedel-Crafts acylation reaction, where 3,4-dimethylnaphthalene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethylnaphthyl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the acetate group to an alcohol group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Naphthoquinones

Reduction: 3,4-Dimethylnaphthyl alcohol

Substitution: Halogenated or nitrated derivatives of this compound

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

3,4-Dimethylnaphthyl acetate is part of a class of compounds that has been studied for their anti-inflammatory and analgesic effects. Research indicates that derivatives of naphthyl acetic acid can alleviate conditions associated with pain and inflammation, such as arthritis and other inflammatory diseases.

- Case Study : A patent (US3978116A) describes the use of 2-naphthyl acetic acid derivatives, including this compound, for treating pain and inflammation. The compounds demonstrated significant efficacy in clinical settings, particularly for conditions like rheumatoid arthritis and contact dermatitis .

Fragrance Industry

Use in Perfumes and Aromas

this compound is utilized in the fragrance industry due to its pleasant scent profile. It serves as a key ingredient in various perfumes and scented products.

- Toxicological Considerations : While it is effective in fragrance formulations, safety assessments are crucial since some compounds in this category can pose toxicity risks. For instance, this compound is classified as toxic if ingested or if it comes into contact with skin .

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of other organic molecules. Its structure allows for various chemical modifications that can lead to the formation of more complex compounds.

- Synthesis Pathways : The synthesis of this compound can be achieved through the esterification of 3,4-dimethylnaphthol with acetic anhydride or acetyl chloride under acidic conditions. This reaction highlights its role as a precursor in organic synthesis.

The environmental implications of using this compound are also a concern. Its potential to bioaccumulate and impact aquatic life necessitates careful handling and regulation within industrial applications.

Wirkmechanismus

The mechanism of action of 3,4-Dimethylnaphthyl acetate involves its interaction with specific molecular targets. In biochemical assays, it can act as a ligand, binding to proteins or enzymes and modulating their activity. The acetate group can undergo hydrolysis, releasing acetic acid and forming the corresponding alcohol, which can further participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,2-Dimethylnaphthalene

- 1,4-Dimethylnaphthalene

- 2,3-Dimethylnaphthalene

Uniqueness

3,4-Dimethylnaphthyl acetate is unique due to the specific positioning of its methyl and acetate groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and applications that similar compounds may not be suitable for.

Biologische Aktivität

3,4-Dimethylnaphthyl acetate is a compound derived from naphthalene, featuring two methyl groups on the aromatic ring and an acetate functional group. This compound has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and other relevant pharmacological actions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H12O2

- Molecular Weight : 188.23 g/mol

The presence of the acetate group may enhance the lipophilicity of the compound, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that naphthalene derivatives can inhibit the growth of various bacterial strains. A comparative analysis of several naphthalene derivatives revealed that certain substitutions enhance their antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| 1-Naphthyl Acetate | E. coli | 12 |

| 2-Methylnaphthalene | Pseudomonas aeruginosa | 10 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using various cell lines (e.g., HeLa and MCF-7) demonstrated that at lower concentrations, the compound exhibits minimal cytotoxic effects, while higher concentrations lead to significant cell death . The IC50 values observed were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These findings suggest a dose-dependent relationship where moderate concentrations may be safe for cellular exposure.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been hypothesized that such compounds can inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators . Further research is needed to elucidate the specific pathways involved.

Case Studies and Research Findings

A case study involving the application of naphthalene derivatives in treating inflammatory diseases highlighted the potential of compounds like this compound in therapeutic settings. The study reported a reduction in inflammation markers in animal models treated with naphthalene derivatives compared to controls .

Eigenschaften

IUPAC Name |

(3,4-dimethylnaphthalen-1-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-9-8-14(16-11(3)15)13-7-5-4-6-12(13)10(9)2/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKVDFBRLYBGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.